2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
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Overview
Description
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide: is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One approach is to react 1-phenyl-1H-1,2,4-triazole-3-thiol with 4-(pyridin-4-ylmethyl)benzaldehyde. The reaction proceeds under reflux conditions in ethanol, yielding the desired product .
Industrial Production:: While specific industrial production methods may vary, the synthetic route mentioned above can be scaled up for large-scale production. Optimization of reaction conditions and purification steps ensures efficient manufacturing.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield the corresponding amine or other reduced derivatives.
Substitution: Substitution reactions at the phenyl or triazole ring positions are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide).
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced forms.
Scientific Research Applications
Chemistry::
Building Blocks: This compound serves as a versatile building block for designing novel molecules due to its unique structure.
Coordination Chemistry: It can form complexes with transition metals, potentially influencing catalysis or material properties.
Anticancer Potential: Some related compounds exhibit potent inhibitory activities against cancer cell lines.
Sterol Demethylation Inhibition: Similar structures have fungicidal properties.
Pharmaceuticals: Structural optimization based on this compound may lead to more selective and potent anticancer drugs.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
While this compound shares features with other triazole derivatives, its unique combination of functional groups sets it apart. Further studies can explore its advantages over related compounds.
Properties
Molecular Formula |
C22H19N5OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N5OS/c28-21(15-29-22-24-16-27(26-22)20-4-2-1-3-5-20)25-19-8-6-17(7-9-19)14-18-10-12-23-13-11-18/h1-13,16H,14-15H2,(H,25,28) |
InChI Key |
LVLGEKOFXMEVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
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